molecular formula C5H3IOS B101730 5-Iodothiophene-3-carbaldehyde CAS No. 18799-85-4

5-Iodothiophene-3-carbaldehyde

Cat. No. B101730
CAS RN: 18799-85-4
M. Wt: 238.05 g/mol
InChI Key: SEWHHLSEXYDKMQ-UHFFFAOYSA-N
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Description

5-Iodothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H3IOS . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives, including 5-Iodothiophene-3-carbaldehyde, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction, another common method, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of 5-Iodothiophene-3-carbaldehyde consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . One of the carbon atoms is bonded to an iodine atom and a formyl group (CHO), giving the compound its unique properties.


Chemical Reactions Analysis

Thiophene derivatives, including 5-Iodothiophene-3-carbaldehyde, are involved in various chemical reactions. They play a vital role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Future Directions

Thiophene-based analogs, including 5-Iodothiophene-3-carbaldehyde, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions may involve exploring more biological applications and developing more efficient synthesis methods for thiophene derivatives.

properties

IUPAC Name

5-iodothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IOS/c6-5-1-4(2-7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWHHLSEXYDKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617830
Record name 5-Iodothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodothiophene-3-carbaldehyde

CAS RN

18799-85-4
Record name 5-Iodo-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18799-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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